molecular formula C13H18O3 B14088966 5-(Tert-butyl)-2-ethoxybenzoic acid CAS No. 163419-09-8

5-(Tert-butyl)-2-ethoxybenzoic acid

Cat. No.: B14088966
CAS No.: 163419-09-8
M. Wt: 222.28 g/mol
InChI Key: QWOWDKHTBCAXPI-UHFFFAOYSA-N
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Description

5-(Tert-butyl)-2-ethoxybenzoic acid is an organic compound characterized by the presence of a tert-butyl group and an ethoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butyl)-2-ethoxybenzoic acid typically involves the introduction of the tert-butyl and ethoxy groups onto a benzoic acid derivative. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with a benzoic acid derivative in the presence of a Lewis acid catalyst like aluminum chloride. The ethoxy group can be introduced via an etherification reaction using ethyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of microreactor systems can enhance the reaction rates and provide better control over reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butyl)-2-ethoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products Formed

    Oxidation: Quinones or carboxylic acid derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

5-(Tert-butyl)-2-ethoxybenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Tert-butyl)-2-ethoxybenzoic acid involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s steric and electronic properties, affecting its binding affinity to enzymes or receptors. The ethoxy group can enhance the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    5-(Tert-butyl)-2-methoxybenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    5-(Tert-butyl)-2-hydroxybenzoic acid: Contains a hydroxy group instead of an ethoxy group.

Uniqueness

5-(Tert-butyl)-2-ethoxybenzoic acid is unique due to the presence of both tert-butyl and ethoxy groups, which confer distinct steric and electronic properties. These features can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific applications in research and industry .

Properties

CAS No.

163419-09-8

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

5-tert-butyl-2-ethoxybenzoic acid

InChI

InChI=1S/C13H18O3/c1-5-16-11-7-6-9(13(2,3)4)8-10(11)12(14)15/h6-8H,5H2,1-4H3,(H,14,15)

InChI Key

QWOWDKHTBCAXPI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)(C)C)C(=O)O

Origin of Product

United States

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